molecular formula C12H13ClN2 B3021638 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride CAS No. 83441-26-3

1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride

Cat. No.: B3021638
CAS No.: 83441-26-3
M. Wt: 220.7 g/mol
InChI Key: XGHWYMGETWNJOK-UHFFFAOYSA-N
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Description

1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride is a chemical compound with the molecular formula C12H13ClN2 and a molecular weight of 220.7 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride typically involves the reaction of benzylamine with 2-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride is widely used in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use .

Comparison with Similar Compounds

1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

1-benzylpyridin-2-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11;/h1-9,13H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHWYMGETWNJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=CC2=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583274
Record name 1-Benzylpyridin-2(1H)-imine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58171-11-2
Record name 1-Benzylpyridin-2(1H)-imine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride
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1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride
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Reactant of Route 6
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